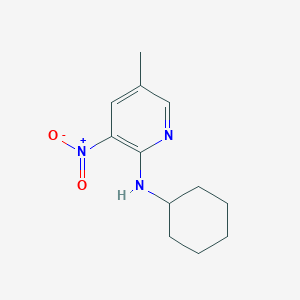

2-Cyclohexylamino-5-methyl-3-nitropyridine

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of pyridine chemistry, which began with the pioneering work of Thomas Anderson in 1849. Anderson's initial discovery of pyridine from animal bone oil established the foundation for what would become one of the most important heterocyclic compound families in organic chemistry. The systematic development of pyridine derivatives gained significant momentum in 1924 when Russian chemist Aleksei Chichibabin invented the Chichibabin pyridine synthesis reaction, which provided an efficient route to various substituted pyridines using inexpensive reagents. This breakthrough method continues to underpin industrial pyridine production and has facilitated the synthesis of complex derivatives like this compound.

The specific development of nitropyridine derivatives gained prominence through advances in nitration chemistry during the mid-20th century. Research into the nitration of pyridines with nitric acid in trifluoroacetic anhydride demonstrated that various pyridine substrates could be converted to their corresponding 3-nitropyridines in yields ranging from 10 to 83 percent. This methodology proved particularly valuable for synthesizing complex multi-substituted pyridine derivatives, establishing the chemical foundation necessary for compounds like this compound. The evolution of selective functionalization techniques allowed chemists to introduce multiple substituents with precise regiochemical control, enabling the synthesis of highly specialized pyridine derivatives for research applications.

Contemporary developments in heterocyclic chemistry have positioned compounds like this compound as important research tools and synthetic intermediates. The compound's emergence in modern chemical databases and research literature reflects the ongoing expansion of pyridine chemistry into specialized applications requiring precise molecular architecture. Current research continues to explore the synthetic potential of such multi-substituted pyridine derivatives, particularly in the context of pharmaceutical intermediate development and materials science applications.

Classification and Nomenclature

This compound belongs to the heterocyclic aromatic compound class, specifically within the pyridine derivative subfamily. The compound's systematic classification places it among substituted nitropyridines, which constitute an important subgroup of nitrogen-containing heterocycles characterized by their distinctive electronic properties and synthetic versatility. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound's full systematic name is N-cyclohexyl-5-methyl-3-nitropyridin-2-amine, which precisely describes its structural features and substitution pattern.

The molecular structure can be analyzed through multiple chemical identifier systems that facilitate database searches and chemical communication. The compound's Standard International Chemical Identifier represents its connectivity as InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)12(13-8-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14). The corresponding Simplified Molecular Input Line Entry System notation, CC1=CC(=C(N=C1)NC2CCCCC2)N+[O-], provides a linear representation of the molecular structure suitable for computational chemistry applications. These standardized identifiers ensure consistent chemical communication across different research platforms and databases.

Chemical database registrations confirm the compound's identity through multiple reference numbers including the Chemical Abstracts Service number 1033202-68-4 and the Molecular Design Limited number MFCD10699716. The European Community number and various proprietary database identifiers further establish the compound's recognized status within the global chemical literature. This comprehensive nomenclature system enables researchers to accurately identify and reference the compound across different scientific contexts and database platforms.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1033202-68-4 |

| Molecular Formula | C12H17N3O2 |

| International Union of Pure and Applied Chemistry Name | N-cyclohexyl-5-methyl-3-nitropyridin-2-amine |

| Molecular Design Limited Number | MFCD10699716 |

| Molecular Weight | 235.28 g/mol |

Significance in Heterocyclic Chemistry

This compound exemplifies the sophisticated molecular architectures achievable through modern heterocyclic synthesis, representing a convergence of multiple functional group chemistry principles within a single pyridine framework. The compound's significance stems from its unique combination of electron-withdrawing nitro functionality at position 3, electron-donating methyl substitution at position 5, and bulky cyclohexylamino group at position 2, creating a complex electronic environment that influences both chemical reactivity and physical properties. This substitution pattern demonstrates advanced principles of heterocyclic chemistry where multiple functional groups can be strategically positioned to achieve specific molecular objectives.

The compound's role in heterocyclic chemistry extends beyond its individual properties to encompass its function as a versatile synthetic intermediate and research tool. The presence of three distinct reactive sites enables diverse chemical transformations, making it valuable for constructing more complex heterocyclic systems through sequential functionalization reactions. The cyclohexylamino group provides steric bulk and basic character, while the nitro group offers opportunities for reduction, substitution, and other transformations common in heterocyclic synthesis. This functional group diversity positions the compound as a valuable building block for accessing structurally related pyridine derivatives with modified properties.

Research applications of this compound in heterocyclic chemistry demonstrate its utility in exploring structure-activity relationships and synthetic methodology development. The compound serves as a model system for studying the effects of multiple substitution patterns on pyridine reactivity and properties. Its use in pharmaceutical research as a protein degrader building block highlights the compound's relevance to medicinal chemistry applications where heterocyclic scaffolds play central roles in drug design and development. The systematic study of such multi-substituted pyridine derivatives contributes to the broader understanding of heterocyclic chemistry principles and their practical applications.

Overview of Nitropyridine Derivatives

Nitropyridine derivatives constitute a fundamental class of heterocyclic compounds characterized by the presence of nitro groups attached to the pyridine ring system, exemplified by compounds such as 2-amino-3-methyl-5-nitropyridine and related structures. These derivatives demonstrate significant synthetic importance due to their role as intermediates in pharmaceutical synthesis and their unique electronic properties resulting from the electron-withdrawing nitro functionality. The synthesis of nitropyridine derivatives has been extensively studied, with nitration of pyridines using nitric acid in trifluoroacetic anhydride representing one of the most reliable methods for introducing nitro groups into pyridine systems. This synthetic approach has enabled the preparation of numerous nitropyridine derivatives with yields typically ranging from 10 to 83 percent, depending on the specific substrate and reaction conditions employed.

The structural diversity within nitropyridine derivatives reflects the multiple positions available for nitro group attachment and the possibility of introducing additional substituents to modify chemical and physical properties. Compounds such as 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine demonstrate how positional isomerism within nitropyridine systems can significantly influence molecular properties and synthetic utility. Research into the crystal structures and vibrational properties of these compounds has revealed important insights into hydrogen bonding patterns and molecular packing arrangements that affect their solid-state behavior. The systematic study of such structural variations contributes to understanding how nitro group positioning influences both chemical reactivity and physical characteristics.

| Compound Name | Molecular Formula | Chemical Abstracts Service Number | Key Structural Features |

|---|---|---|---|

| 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | 18344-51-9 | Amino and nitro groups with methyl substitution |

| 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | 6635-86-5 | Positional isomer with different substitution pattern |

| This compound | C12H17N3O2 | 1033202-68-4 | Complex multi-substituted derivative |

The synthetic chemistry of nitropyridine derivatives encompasses various methodological approaches beyond direct nitration, including the conversion of existing functional groups and the use of specialized nitrating agents under controlled conditions. The synthesis of 2-amino-3-methyl-5-nitropyridine, for example, involves a multi-stage process beginning with 3-methylpyridin-2-ylamine and employing sulfuric acid and nitric acid under carefully controlled temperature conditions. This synthetic sequence demonstrates the precision required in nitropyridine synthesis, where temperature control and reagent selection critically influence product formation and yield. Such methodological developments have enabled access to increasingly complex nitropyridine derivatives, including multi-substituted compounds like this compound that combine nitro functionality with other specialized substituents.

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexyl-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)12(13-8-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHCZXDTWIBMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CCCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674459 | |

| Record name | N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-68-4 | |

| Record name | N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: While specific industrial production methods for 2-Cyclohexylamino-5-methyl-3-nitropyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 3 activates the pyridine ring for nucleophilic substitution. Key reactions include:

-

Amination : Vicarious nucleophilic substitution (VNS) with hydroxylamine or alkylamines introduces amino groups para to the nitro group (position 6). For example:

This reaction proceeds in polar solvents (e.g., DMSO/water) with oxidizing agents like KMnO₄, yielding up to 66% regioselectivity .

-

Chlorination : Deaminative chlorination replaces the cyclohexylamino group with chlorine using reagents like isoamyl nitrite and MgCl₂ in acetonitrile at 50–140°C .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Amination (VNS) | NH₂OH, KMnO₄, DMSO/H₂O, RT | 6-Amino derivative | ~66% |

| Chlorination | isoamyl nitrite, MgCl₂, CH₃CN, Δ | 2-Chloro-5-methyl-3-nitropyridine | N/A |

Reduction of the Nitro Group

The nitro group at position 3 can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl):

This product serves as a precursor for synthesizing diaminopyridines or fused heterocycles .

Electrophilic Substitution

The methyl group at position 5 mildly activates the ring for electrophilic attacks, though the nitro group’s deactivating effect limits reactivity. Halogenation or nitration may occur at position 4 or 6:

Functionalization of the Methyl Group

The methyl group undergoes oxidation to a carboxylic acid under strong conditions (KMnO₄/H₂SO₄):

Condensation and Cyclization

The amino group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases or heterocycles like imidazopyridines :

Coordination Chemistry

The cyclohexylamino group acts as a ligand for transition metals (e.g., Pd(II)), forming complexes with potential anticancer activity :

These complexes exhibit IC₅₀ values as low as 20.76 µM against breast cancer cell lines .

Stability and Side Reactions

Scientific Research Applications

Modulation of Cannabinoid Receptors

Research indicates that compounds similar to 2-Cyclohexylamino-5-methyl-3-nitropyridine may interact with the cannabinoid receptor system. These interactions can lead to therapeutic effects, including pain relief and anti-inflammatory responses. Specifically, the compound has been noted for its potential as an agonist or antagonist of cannabinoid receptors, which are implicated in various physiological processes .

Anti-inflammatory Agents

The compound has been explored for its anti-inflammatory properties. A patent describes its use in formulations targeting inflammation, suggesting that derivatives of this compound could serve as effective treatments for inflammatory diseases . This application is particularly relevant in developing medications for conditions such as arthritis and asthma.

Synthetic Pathways

The synthesis of this compound can involve various chemical reactions, including nucleophilic aromatic substitution and reduction processes. These methods allow for the modification of the compound to enhance its pharmacological properties or tailor it for specific applications .

Derivative Compounds

Derivatives of this compound have been synthesized to explore their efficacy against specific biological targets. For instance, modifications have been made to assess their activity against nucleotide pyrophosphatase phosphodiesterase 1 (NPP1) and Gram-positive bacteria . This highlights the versatility of the compound in generating a library of related substances with potentially diverse biological activities.

Antimicrobial Activity

Several studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, research on pyridine derivatives has shown effectiveness against Staphylococcus aureus and Bacillus species, underscoring their potential role in developing new antibiotics .

Central Nervous System Effects

The pharmacological profile of compounds like this compound suggests potential applications in treating central nervous system disorders. Studies have indicated that certain pyridine derivatives can influence dopamine receptors, which are critical in managing conditions such as Parkinson's disease and schizophrenia .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Cyclohexylamino-5-methyl-3-nitropyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs from Combi-Blocks

The following pyridine derivatives share structural similarities with 2-cyclohexylamino-5-methyl-3-nitropyridine (Table 1):

| Compound Name | CAS Number | Substituents | Purity | Source |

|---|---|---|---|---|

| This compound | 1033202-68-4 | 2-Cyclohexylamino, 5-methyl, 3-nitro | 98% | Combi-Blocks |

| 2-(Cyclohexylaminomethyl)pyridine | 68339-45-7 | 2-Cyclohexylaminomethyl | 95% | Combi-Blocks |

| 2-(Cyclohexylamino)nicotinonitrile | 77276-34-7 | 2-Cyclohexylamino, 3-cyano | 96% | Combi-Blocks |

| 2-N-Cyclohexylamino-5-nitropyridine | 25948-14-5 | 2-Cyclohexylamino, 5-nitro | 98% | Combi-Blocks |

| 6-(Cyclohexylamino)pyridine-3-carbonitrile | 864266-46-6 | 6-Cyclohexylamino, 3-cyano | 97% | Combi-Blocks |

Key Observations :

- Substituent Position: The target compound’s 3-nitro and 5-methyl groups distinguish it from analogs like 2-N-cyclohexylamino-5-nitropyridine (CAS: 25948-14-5), which lacks the methyl group .

Substituent-Driven Physicochemical Comparisons

Table 2 highlights structurally related compounds from diverse sources (CAS similarity ≥0.70):

| Compound Name | CAS Number | Similarity Score | Key Substituents | Source |

|---|---|---|---|---|

| 2-(Cyclohexyloxy)-5-nitropyridine | 85003-00-5 | 0.71 | 2-Cyclohexyloxy, 5-nitro | CAS Report |

| 2-Methoxy-3-methyl-5-nitropyridine | 89694-10-0 | 0.73 | 2-Methoxy, 3-methyl, 5-nitro | CAS Report |

| Unspecified pyridine derivative | 5418-51-9 | 0.72 | Likely nitro/amino substitution | CAS Report |

Critical Differences :

- Electron-Withdrawing Effects: The nitro group in this compound provides stronger electron withdrawal than the methoxy group in 2-methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0), impacting resonance stabilization and acidity .

- Steric Bulk: Cyclohexylamino substituents (e.g., 1033202-68-4) introduce greater steric hindrance than smaller groups like methoxy or cyano, affecting binding to enzymatic pockets .

Biological Activity

2-Cyclohexylamino-5-methyl-3-nitropyridine (CAS Number: 1033202-68-4) is a synthetic compound characterized by a cyclohexylamino group and a nitro group on the pyridine ring. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.29 g/mol

- Structural Features : The presence of both cyclohexylamino and nitro groups contributes to its distinct chemical reactivity and biological properties.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that the cyclohexylamine moiety plays a crucial role in its activity. The Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria have been reported as low as 0.039 µg/mL, indicating strong antibacterial potential .

Cytotoxicity and Anticancer Activity

In cytotoxicity assays involving mammalian cell lines, this compound has demonstrated significant effects on cell viability and proliferation. The evaluation of its anticancer properties includes assessing its ability to induce apoptosis in cancer cells. Specific assays such as MTT and colony-forming assays are utilized to determine its efficacy in inhibiting tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-methyl-3-nitropyridine | Amino group instead of cyclohexylamino | Moderate antimicrobial activity |

| 2-Cyclohexylamino-3-nitropyridine | Cyclohexylamino group | Limited data; potential for similar activity |

| 2-Cyclohexylamino-5-nitropyridine | Cyclohexylamino and nitro groups | Strong antimicrobial and cytotoxic activity |

The comparison highlights that this compound has unique properties due to its structural configuration, which may enhance its biological activities compared to other similar compounds.

Case Studies

- Antimicrobial Activity Study : A study conducted by MDPI evaluated several derivatives of pyridine compounds, including this compound. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving cell membrane disruption .

- Cytotoxicity Assessment : In vitro tests using various cancer cell lines revealed that this compound could effectively inhibit cell growth and induce apoptosis at specific concentrations, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-cyclohexylamino-5-methyl-3-nitropyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), safety goggles, lab coats, and closed-toe shoes. For accidental release scenarios, wear a self-contained breathing apparatus (SCBA) and full protective gear to mitigate inhalation risks .

- Ventilation : Conduct experiments in a fume hood to minimize exposure to vapors. Engineering controls, such as local exhaust ventilation, are critical due to potential irritant properties of nitropyridine derivatives .

- Waste Management : Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against known standards.

- Spectroscopy : Employ -NMR and -NMR to confirm substituent positions and cyclohexylamino group integration. IR spectroscopy can validate functional groups (e.g., nitro, amine) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in analogous nitropyridine studies .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 2-chloro-5-methyl-3-nitropyridine with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) to displace chloride .

- Optimization : Monitor reaction progress via TLC. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient regions (e.g., nitro-adjacent positions) prone to nucleophilic attack .

- Transition State Analysis : Model reaction pathways with substituent-specific activation energies to predict regioselectivity. Compare results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments using 2D techniques (e.g., - HSQC) to resolve overlapping signals. For ambiguous NOE effects, combine crystallographic data with molecular dynamics simulations .

- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen environments in complex -NMR spectra .

Q. How does the steric bulk of the cyclohexylamino group influence the compound’s biological activity or catalytic applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., smaller alkylamino groups) and compare their binding affinities or catalytic efficiencies using assays like SPR or enzyme kinetics.

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to assess how cyclohexylamine’s conformation affects interactions with target proteins or catalytic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.